molecular formula C15H14N2O B2616293 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 796053-27-5

2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2616293
CAS No.: 796053-27-5
M. Wt: 238.29
InChI Key: YISJFUFBWLOETB-UHFFFAOYSA-N
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Description

2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-pyridinecarboxylic acid with tetrahydroisoquinoline under specific conditions. One common method includes the use of a chlorinating agent to convert 2-pyridinecarboxylic acid to 2-pyridinecarbonyl chloride, which then reacts with tetrahydroisoquinoline to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can act as a hydrogen bond acceptor, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of a pyridine ring and a tetrahydroisoquinoline moiety, which provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISJFUFBWLOETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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